molecular formula C6H13NO2S B132360 ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate CAS No. 158785-71-8

ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate

Cat. No. B132360
M. Wt: 163.24 g/mol
InChI Key: RIJQKIFTFSSRSH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate, also known as L-methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is commonly used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and agriculture.

Mechanism Of Action

The mechanism of action of MSO involves its inhibition of glutamine synthetase, which is responsible for converting glutamate and ammonia to glutamine. Glutamine is an important amino acid that plays a critical role in various biological processes, including protein synthesis, energy metabolism, and nitrogen metabolism. By inhibiting glutamine synthetase, MSO leads to a decrease in cellular glutamine levels, which can have a wide range of effects depending on the cell type and biological context.

Biochemical And Physiological Effects

The biochemical and physiological effects of MSO depend on the cell type and biological context. In cancer cells, MSO has been shown to inhibit cell growth and induce apoptosis (programmed cell death) by depleting cellular glutamine levels. In neurons, MSO has been shown to affect neurotransmitter synthesis and release, as well as neuronal excitability. In plants, MSO has been used to study nitrogen metabolism and the effects of nitrogen deficiency on plant growth and development.

Advantages And Limitations For Lab Experiments

One advantage of using MSO in lab experiments is its potency and specificity as an inhibitor of glutamine synthetase. This allows researchers to selectively manipulate cellular glutamine levels and study the effects on various biological processes. However, one limitation of using MSO is its potential toxicity at high concentrations, which can lead to non-specific effects and cell death. Careful titration and control of MSO concentration is therefore necessary for reliable and reproducible results.

Future Directions

There are many potential future directions for research involving MSO. One area of interest is the development of MSO-based therapies for cancer, as targeting glutamine metabolism has emerged as a promising approach for cancer treatment. Another area of interest is the role of glutamine in neurological disorders, such as epilepsy and Alzheimer's disease, and the potential use of MSO as a tool to study these disorders. Additionally, MSO has potential applications in agriculture, as it can be used to study nitrogen metabolism in crops and improve nitrogen use efficiency.

Synthesis Methods

MSO can be synthesized through a multistep process starting from ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate. The first step involves the oxidation of ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate to ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate sulfoxide, which is then converted to MSO using a reductive amination reaction. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

MSO has been widely used in scientific research as a tool to study the role of glutamine synthetase in various biological processes. It has been shown to inhibit glutamine synthetase activity in a dose-dependent manner, leading to a decrease in cellular glutamine levels. This has been particularly useful in studying the role of glutamine in cancer cells, as many cancer cells rely heavily on glutamine for their growth and survival. MSO has also been used to study the role of glutamine in neurotransmitter synthesis and release, as well as in nitrogen metabolism in plants.

properties

CAS RN

158785-71-8

Product Name

ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C6H13NO2S/c1-3-9-5(8)6(2,7)4-10/h10H,3-4,7H2,1-2H3/t6-/m0/s1

InChI Key

RIJQKIFTFSSRSH-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CS)N

SMILES

CCOC(=O)C(C)(CS)N

Canonical SMILES

CCOC(=O)C(C)(CS)N

synonyms

L-Cysteine, 2-methyl-, ethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.